3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
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Overview
Description
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-hydroxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then cyclized to form the imidazolidine-2,4-dione ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2,4-diones with different substituents on the phenyl and benzyl rings. Examples include:
- 3-(2-Hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
- 3-(5-Chloro-2-hydroxyphenyl)-5-(4-methoxybenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of both chloro and hydroxy groups on the phenyl ring, as well as the hydroxy group on the benzyl ring, can enhance its potential as a versatile intermediate in various chemical reactions and applications.
Properties
CAS No. |
24638-11-7 |
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Molecular Formula |
C16H13ClN2O4 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O4/c17-10-3-6-14(21)13(8-10)19-15(22)12(18-16(19)23)7-9-1-4-11(20)5-2-9/h1-6,8,12,20-21H,7H2,(H,18,23) |
InChI Key |
YHINMWDDTVACOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=O)N2)C3=C(C=CC(=C3)Cl)O)O |
Origin of Product |
United States |
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